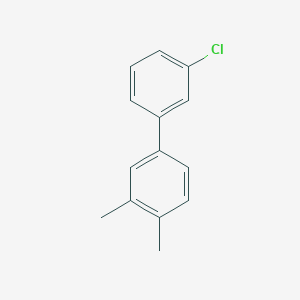

3'-Chloro-3,4-dimethyl-1,1'-biphenyl

Description

Structure

3D Structure

Properties

CAS No. |

89346-61-2 |

|---|---|

Molecular Formula |

C14H13Cl |

Molecular Weight |

216.70 g/mol |

IUPAC Name |

4-(3-chlorophenyl)-1,2-dimethylbenzene |

InChI |

InChI=1S/C14H13Cl/c1-10-6-7-13(8-11(10)2)12-4-3-5-14(15)9-12/h3-9H,1-2H3 |

InChI Key |

QFOIWJNTMVUZLV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=CC=C2)Cl)C |

Origin of Product |

United States |

Context Within Biphenyl Derivatives and Halogenated Biphenyls

The foundational structure of 3'-Chloro-3,4-dimethyl-1,1'-biphenyl is the biphenyl (B1667301) molecule, which consists of two benzene (B151609) rings connected by a single carbon-carbon bond. The versatility of this biphenyl scaffold allows for the attachment of various functional groups at different positions, leading to a vast array of biphenyl derivatives with diverse chemical and physical properties. google.com These derivatives are crucial intermediates in organic synthesis, serving as building blocks for more complex molecules, including pharmaceuticals, agrochemicals, and materials for liquid crystals and organic light-emitting diodes (OLEDs). nih.govchemsynthesis.com

The introduction of substituents, such as methyl (-CH3) and chloro (-Cl) groups, as seen in this compound, significantly influences the molecule's properties. The methyl groups are electron-donating, which can affect the reactivity of the benzene rings, while the chlorine atom is an electron-withdrawing halogen, which also modifies the electronic properties and can serve as a reactive site for further chemical transformations. nih.gov

Halogenated biphenyls, particularly polychlorinated biphenyls (PCBs), represent a well-studied subgroup. epa.gov These compounds are known for their high thermal stability and resistance to acids and alkalis. epa.gov While the focus of much of the research on PCBs has been on their environmental impact and toxicity, halogenated biphenyls are also of interest in synthetic organic chemistry. The presence of a halogen atom provides a handle for various cross-coupling reactions, which are fundamental methods for forming new carbon-carbon bonds. nih.gov

To provide a comparative context, the properties of some related biphenyl compounds are presented in the table below. It is important to note that these are not the properties of this compound but of similar structures, which can offer an indication of the expected physical characteristics.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 3,4-Dimethyl-1,1'-biphenyl | C14H14 | 182.26 | 4433-11-8 |

| 3-Chlorobiphenyl | C12H9Cl | 188.65 | 2051-61-8 |

| 4,4'-Dichloro-3,3'-dimethyl-1,1'-biphenyl | C14H12Cl2 | 251.15 | N/A |

| 3,3',4,4'-Tetrachlorobiphenyl | C12H6Cl4 | 291.99 | 32598-13-3 |

Overview of Research Significance in Organic Chemistry

Metal-Catalyzed Cross-Coupling Reactions for Biphenyl Formation

Transition-metal-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of carbon-carbon bonds. For the synthesis of unsymmetrical biaryls like this compound, a variety of these reactions can be employed, each with its own set of advantages and substrate scope. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium or nickel.

A plausible and efficient route to synthesize this compound involves the cross-coupling of a 3,4-dimethylphenyl organometallic species with a 1-halo-3-chlorobenzene derivative. The choice of the specific coupling partners and reaction conditions is crucial for achieving high yields and selectivity.

Suzuki-Miyaura Cross-Coupling Approaches for Biphenyl Derivatives

The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of biaryls due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids. The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or ester) with an aryl halide or triflate.

For the synthesis of this compound, this would involve the reaction of 3,4-dimethylphenylboronic acid with 1-bromo-3-chlorobenzene (B44181) or 1-iodo-3-chlorobenzene. The choice of palladium catalyst and ligand is critical for the success of the reaction, with common catalysts including Pd(PPh₃)₄ and Pd(OAc)₂ paired with phosphine (B1218219) ligands like PPh₃ or more sterically demanding biarylphosphines. A base, such as sodium carbonate, potassium carbonate, or potassium phosphate, is required to facilitate the transmetalation step.

| Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OH)₂ | K₃PO₄ | Ethanol/Water | 65 | 95 |

| 4-Bromoanisole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 98 |

| 1-Bromo-3-chlorobenzene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 92 |

| 2-Bromotoluene | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | 90 | 88 |

Negishi Cross-Coupling in Substituted Biaryl Synthesis

The Negishi cross-coupling reaction utilizes organozinc reagents, which are more reactive than organoboron compounds, allowing for the coupling of less reactive aryl chlorides. wikipedia.org This method is known for its high functional group tolerance and excellent yields. researchgate.net The synthesis of this compound via Negishi coupling would involve the preparation of a (3,4-dimethylphenyl)zinc halide, which is then coupled with 1-bromo-3-chlorobenzene or 1-chloro-3-chlorobenzene in the presence of a palladium or nickel catalyst. organic-chemistry.org

Commonly used catalysts include Pd(PPh₃)₄ and Ni(dppf)Cl₂. The organozinc reagents are typically prepared in situ from the corresponding Grignard or organolithium reagent by transmetalation with a zinc salt like ZnCl₂.

| Aryl Halide | Organozinc Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) |

| 4-Iodoacetophenone | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 65 | 96 |

| 1-Bromo-3-chlorobenzene | 4-Tolylzinc chloride | Pd(dppf)Cl₂ | THF | RT | 91 |

| 2-Chlorobenzonitrile | Ethylzinc bromide | Ni(acac)₂ / PPh₃ | THF | 60 | 85 |

| 4-Bromopyridine | Phenylzinc chloride | Pd₂(dba)₃ / XPhos | Dioxane | 100 | 89 |

Kumada Cross-Coupling Strategies

The Kumada coupling was one of the first transition-metal-catalyzed cross-coupling reactions developed and employs highly reactive Grignard (organomagnesium) reagents. organic-chemistry.org This high reactivity allows for the coupling of a wide range of aryl halides, including the less reactive aryl chlorides, often with nickel catalysts. core.ac.uk A potential Kumada coupling approach to this compound would involve the reaction of (3,4-dimethylphenyl)magnesium bromide with 1-bromo-3-chlorobenzene.

Catalysts such as NiCl₂(dppe) or Pd(PPh₃)₄ are typically used. wikipedia.org A significant advantage of the Kumada coupling is the direct use of Grignard reagents, which are readily prepared from aryl halides and magnesium metal. organic-chemistry.org

| Aryl Halide | Grignard Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) |

| Chlorobenzene | Phenylmagnesium bromide | NiCl₂(dppp) | Diethyl ether | Reflux | 97 |

| 4-Chloroanisole | Phenylmagnesium bromide | Pd(PPh₃)₄ | THF | Reflux | 88 |

| 1,3-Dichlorobenzene | Phenylmagnesium bromide | NiCl₂(dppe) | THF | 60 | 85 |

| 2-Chloropyridine | 4-Tolylmagnesium bromide | Fe(acac)₃ | THF/NMP | RT | 92 |

Stille Cross-Coupling in Biphenyl Synthesis

The Stille cross-coupling reaction involves the coupling of an organotin reagent (organostannane) with an organic halide or triflate, catalyzed by palladium. wikipedia.org Organostannanes are stable to air and moisture and are compatible with a wide range of functional groups, making the Stille reaction a versatile method for biaryl synthesis. jk-sci.com The synthesis of this compound could be achieved by coupling tributyl(3,4-dimethylphenyl)stannane with 1-bromo-3-chlorobenzene.

A variety of palladium catalysts can be used, with Pd(PPh₃)₄ being a common choice. wikipedia.org The addition of a co-catalyst, such as CuI, can sometimes accelerate the reaction. A major drawback of this method is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts. jk-sci.com

| Aryl Halide | Organostannane Reagent | Catalyst | Additive | Solvent | Temp (°C) | Yield (%) |

| Iodobenzene | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110 | 95 |

| 4-Bromoacetophenone | Trimethyl(phenyl)stannane | PdCl₂(PPh₃)₂ | CuI | DMF | 80 | 92 |

| 1-Bromo-3-chlorobenzene | Tributyl(4-methoxyphenyl)stannane | Pd₂(dba)₃ / P(o-tol)₃ | - | THF | 90 | 88 |

| Methyl 4-iodobenzoate | Tributyl(vinyl)stannane | AsPh₃ / Pd₂(dba)₃ | CuI | NMP | RT | 90 |

Hiyama Cross-Coupling Variations

The Hiyama coupling utilizes organosilicon reagents, which are non-toxic, readily available, and environmentally benign. organic-chemistry.org The reaction requires activation of the carbon-silicon bond, typically with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) or a base. wikipedia.orgnih.gov For the synthesis of this compound, an appropriate organosilane, such as trimethoxy(3,4-dimethylphenyl)silane, would be coupled with 1-bromo-3-chlorobenzene in the presence of a palladium catalyst.

Various palladium sources, including Pd(OAc)₂ and PdCl₂(PPh₃)₂, can be used as catalysts. nih.gov The development of fluoride-free Hiyama coupling protocols has further expanded the utility of this reaction.

| Aryl Halide | Organosilane Reagent | Catalyst / Ligand | Activator | Solvent | Temp (°C) | Yield (%) |

| 4-Bromoanisole | Phenyltrimethoxysilane | Pd(OAc)₂ / XPhos | TBAF | THF | 80 | 91 |

| 1-Iodo-4-nitrobenzene | Phenyltriethoxysilane | PdCl₂(PPh₃)₂ | TASF | Dioxane | 100 | 85 |

| 4-Chloroacetophenone | Phenyltrimethoxysilane | Pd(OAc)₂ / SPhos | NaOH | Toluene/Water | 110 | 88 |

| 2-Bromopyridine | (4-Methoxyphenyl)trimethoxysilane | Pd/C | KF | Toluene | 120 | 82 |

Palladium-Catalyzed Arylation Reactions in Biphenyl-2-ols and Related Systems

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the synthesis of biaryls, avoiding the need for pre-functionalized organometallic reagents. In the context of biphenyl-2-ols and related systems, the hydroxyl group can act as a directing group, facilitating the regioselective arylation of the adjacent C-H bond. This methodology allows for the construction of complex teraryl and other poly-aryl systems.

The reaction typically involves a palladium catalyst, a ligand, a base, and an aryl halide as the coupling partner. While not a direct route to this compound, this methodology is crucial for the synthesis of more complex, functionalized biphenyl derivatives. For instance, the arylation of a phenol (B47542) with an aryl halide can be a key step in the synthesis of precursors for more complex biphenyls.

| Phenol Derivative | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Phenol | 4-Bromoanisole | Pd(OAc)₂ / DavePhos | K₃PO₄ | Toluene | 110 | 85 |

| 2-Phenylphenol | 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂ / PCy₃ | Cs₂CO₃ | Mesitylene | 140 | 90 |

| Naphthol | 1-Iodo-3-nitrobenzene | PdCl₂(dppf) | K₂CO₃ | Dioxane | 100 | 82 |

| 4-Methoxyphenol | 1-Bromo-3,5-dimethylbenzene | Pd₂(dba)₃ / XPhos | K₂CO₃ | t-Amyl alcohol | 110 | 88 |

Classical Coupling Reactions for Biaryl Scaffolds

The formation of the carbon-carbon single bond connecting the two aryl rings is the cornerstone of biphenyl synthesis. Classical methods, developed over a century ago, remain fundamental in organic synthesis.

The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a cornerstone for the synthesis of biaryl compounds through the copper-mediated coupling of two aryl halides. byjus.comjk-sci.comwikipedia.org The traditional version of this reaction involves heating an aryl halide with a stoichiometric amount of copper powder, often at temperatures exceeding 200°C. byjus.comorganic-chemistry.org

The generally accepted mechanism involves the formation of an active copper(I) species which undergoes oxidative addition with the aryl halide. byjus.comorganic-chemistry.org Subsequent reductive elimination from a diarylcopper intermediate results in the formation of the new carbon-carbon bond and regenerates the copper species. organic-chemistry.org The reactivity of the aryl halide is crucial, with the typical order being I > Br > Cl. jk-sci.com Electron-withdrawing groups on the aryl halide can facilitate the coupling. jk-sci.com

Key Features of Ullmann Coupling:

| Feature | Description |

| Reactants | Aryl Halides |

| Reagent | Copper powder or Copper(I) salts |

| Conditions | High temperatures (>100-200°C) byjus.comorganic-chemistry.org |

| Products | Symmetrical or unsymmetrical biaryls |

While the classic Ullmann reaction is effective for creating symmetrical biphenyls, it has limitations, including harsh reaction conditions and often erratic yields. wikipedia.org To synthesize unsymmetrical biphenyls like this compound, one of the aryl halide components must be used in excess, which can be inefficient. byjus.comwikipedia.org

Modern variants have significantly improved the scope and mildness of the Ullmann coupling. The use of palladium and nickel catalysts has expanded the range of suitable substrates and allows for more moderate reaction conditions. wikipedia.org Additionally, the introduction of bidentate ligands, such as amino acids and quinolines, can enhance the efficiency of the copper-catalyzed reaction. jk-sci.com

The Wurtz-Fittig reaction, an extension of the Wurtz reaction, provides a method for synthesizing substituted aromatic compounds by coupling an aryl halide with an alkyl halide using sodium metal in a dry ether solvent. vedantu.comunacademy.com When two aryl halides are coupled under these conditions (a Fittig reaction), the product is a symmetrical biphenyl. vedantu.com

The mechanism of the Wurtz-Fittig reaction is debated and may proceed through two primary pathways: a radical mechanism or an organo-alkali mechanism. iitk.ac.inpatnawomenscollege.in

Radical Mechanism : Sodium metal donates an electron to the aryl halide, forming an aryl radical. Two of these radicals then dimerize to form the biphenyl product. iitk.ac.inpatnawomenscollege.in

Organo-Alkali Mechanism : The aryl halide reacts with sodium to form an intermediate organosodium compound (aryl sodium). This intermediate then acts as a nucleophile, attacking a second molecule of the aryl halide to form the biaryl. unacademy.compatnawomenscollege.in

The reaction is plagued by side reactions, which can significantly limit its synthetic utility. unacademy.com For instance, when synthesizing an alkyl-substituted biphenyl, side-products from the coupling of two aryl halides (biphenyl) and two alkyl halides (alkane) are also formed. unacademy.com Despite these drawbacks, the reaction remains a classical method for forming carbon-carbon bonds between aromatic rings. The use of other metals like potassium, iron, copper, and lithium has also been explored, and employing ultrasound can facilitate the production of biphenyl compounds. unacademy.com

Electrophilic Substitution and Functionalization of the Biphenyl Core

Once the biphenyl scaffold is formed, functional groups can be introduced or modified through electrophilic substitution reactions. These reactions are governed by the electronic properties of the biphenyl system, where one ring acts as an activating group for the other, directing incoming electrophiles primarily to the ortho and para positions.

Friedel-Crafts reactions are a fundamental class of electrophilic aromatic substitution used to attach alkyl or acyl substituents to an aromatic ring. These reactions are typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). umkc.edu

Friedel-Crafts Alkylation involves the reaction of an aromatic ring with an alkyl halide, alkene, or alcohol in the presence of a Lewis acid. For example, biphenyl can be alkylated with t-butyl chloride and a catalytic amount of aluminum chloride to form 4,4'-di-tert-butylbiphenyl. umkc.educhegg.com The reaction proceeds through the formation of a carbocation electrophile, which is then attacked by the electron-rich aromatic ring. umkc.edu

Friedel-Crafts Acylation is the reaction of an aromatic ring with an acyl chloride or an acid anhydride (B1165640) and a Lewis acid catalyst. mdpi.com This reaction introduces an acyl group (R-C=O) onto the ring, forming a ketone. For instance, the acetylation of 3,3'-dimethylbiphenyl (B1664587) with acetyl chloride (AcCl) and AlCl₃ in boiling 1,2-dichloroethane (B1671644) can produce 4-acetyl-3,3'-dimethylbiphenyl almost quantitatively. ruc.dknih.gov Further acetylation can lead to diacetylated products like 4,4'- and 4,6'-diacetyl-3,3'-dimethylbiphenyl. ruc.dknih.gov The acylation reaction is generally preferred over alkylation for several reasons: the acyl group is deactivating, which prevents polysubstitution, and the acylium ion electrophile does not undergo rearrangement, unlike carbocations in alkylation.

Comparison of Friedel-Crafts Reactions on Biphenyl Systems:

| Reaction Type | Electrophile | Catalyst (Typical) | Key Features |

| Alkylation | Alkyl Halide, Alkene | AlCl₃, FeCl₃ | Prone to carbocation rearrangement and polyalkylation. umkc.edu |

| Acylation | Acyl Chloride, Anhydride | AlCl₃ | Product is a ketone; deactivation prevents polysubstitution. ruc.dknih.gov |

Halogenation is an electrophilic aromatic substitution reaction that introduces halogen atoms (Cl, Br, I) onto the biphenyl core. The reaction typically involves treating the biphenyl derivative with a halogen in the presence of a Lewis acid catalyst (e.g., FeCl₃ or FeBr₃ for chlorination and bromination).

The phenyl group is an ortho, para-directing activator. Therefore, in the electrophilic halogenation of biphenyl, substitution occurs predominantly at the 4- and 2-positions. For a substituted biphenyl like 3,4-dimethylbiphenyl, the directing effects of the methyl groups (ortho, para-directing) and the other phenyl ring must be considered to predict the regioselectivity of halogenation. Introducing a chlorine atom at the 3'-position would require overcoming the primary directing effects to the ortho and para positions of the unsubstituted ring.

Modern methods offer greater control and selectivity. For example, palladium-catalyzed C–H halogenation has been developed for the selective functionalization of complex aromatic systems, allowing for the introduction of halogens at specific positions that might be difficult to access through classical electrophilic substitution. acs.org

Chloromethylation is a reaction used to introduce a chloromethyl group (-CH₂Cl) onto an aromatic ring. The Blanc chloromethylation is a classic example, involving the reaction of an aromatic compound with formaldehyde (B43269) and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride (ZnCl₂). wikipedia.orgalfa-chemistry.comlibretexts.org

The reaction mechanism involves the protonation of formaldehyde under acidic conditions, which generates a highly electrophilic species. wikipedia.orglibretexts.org This electrophile is attacked by the aromatic ring in an electrophilic substitution reaction. The resulting benzyl (B1604629) alcohol is then rapidly converted to the corresponding chloromethyl arene under the reaction conditions. wikipedia.orglibretexts.org

When applied to biphenyl, chloromethylation can yield a mixture of products, including 4-chloromethylbiphenyl, 2-chloromethylbiphenyl, and bis(chloromethyl)biphenyls. researchgate.netresearchgate.net The selectivity can be influenced by the catalyst and reaction conditions. For instance, using certain metal triflates as catalysts can favor the formation of 4,4'-bis(chloromethyl)biphenyl. researchgate.net This functional group is a valuable synthetic intermediate, as the benzylic chloride can be readily displaced by various nucleophiles to build more complex molecules.

Novel and Emerging Synthetic Approaches for Substituted Biphenyls

Recent advancements in synthetic organic chemistry have led to the development of innovative and more sustainable methods for the synthesis of substituted biphenyls, including compounds analogous to this compound. These emerging strategies often focus on improving efficiency, reducing environmental impact, and accessing novel chemical space. This section explores three such novel approaches: synthesis from aromatic ketones, the use of mechanochemistry via ball-milling, and the application of metal-free radical catalysis.

Synthesis from Aromatic Ketones via Hydroxymethylene Ketones and Enamino-Ketones

A novel and effective methodology has been developed for the synthesis of substituted biphenyls starting from aromatic ketones that possess active methylene (B1212753) groups. wisdomlib.org This approach proceeds through the formation of key intermediates, namely hydroxymethylene ketones and enamino-ketones, to ultimately yield the desired biphenyl derivatives in good yields. wisdomlib.org

The synthetic strategy commences with a Claisen condensation reaction. wisdomlib.org Aromatic ketones are reacted with ethyl formate (B1220265) in the presence of a base, such as dry sodium methoxide, under an inert nitrogen atmosphere. wisdomlib.org This step is crucial for the formation of the hydroxymethylene ketone intermediate. Following this, the hydroxymethylene ketone undergoes an enamine reaction, for example with pyrrolidine, to produce an enamino-ketone. wisdomlib.org

The final and pivotal step in this sequence is a Knoevenagel condensation. The enamino-ketone is reacted with a compound containing an active methylene group, such as malononitrile, in refluxing dry benzene (B151609). wisdomlib.org This reaction, often facilitated by the continuous removal of water and the presence of ammonium (B1175870) acetate, successfully yields the substituted biphenyls. wisdomlib.org The structures of the resulting compounds are typically confirmed using various spectroscopic methods. wisdomlib.org

This multi-step synthesis demonstrates an efficient pathway to access biphenyl derivatives with a variety of active functional groups. wisdomlib.org

| Step | Reaction Type | Reactants | Key Intermediate/Product |

| 1 | Claisen Condensation | Aromatic Ketone, Ethyl Formate, Sodium Methoxide | Hydroxymethylene Ketone |

| 2 | Enamine Reaction | Hydroxymethylene Ketone, Pyrrolidine | Enamino-Ketone |

| 3 | Knoevenagel Condensation | Enamino-Ketone, Malononitrile, Ammonium Acetate | Substituted Biphenyl |

Ball-Milling Methods for Biphenyl Derivatization

Mechanochemistry, specifically the ball-milling technique, is an emerging green technology for the synthesis and derivatization of chemical compounds. whiterose.ac.ukjetir.org This method utilizes mechanical force, generated by the impact and attrition between balls in a rotating mill, to drive chemical reactions. whiterose.ac.uk A significant advantage of ball-milling is that it is often performed in the absence of solvents or with only minimal amounts of liquid, which reduces waste and environmental impact. mdpi.comnih.gov The technique is recognized for being fast, economical, easy to use, and environmentally friendly. whiterose.ac.uknih.gov

Ball-milling has been successfully applied to the derivatization of various organic compounds, including the quantitative preparation of arylhydrazones and oximes from aldehydes and ketones. nih.gov The advantages of this technique include short reaction times and the elimination of a need for waste-producing purification workups. nih.gov While the direct application to this compound is not detailed in the provided sources, the principles are broadly applicable to the derivatization of biphenyl structures. The high-energy impacts created in a ball mill can induce chemical transformations that might otherwise require harsh conditions. jetir.org

Different modes of ball-milling exist, including neat grinding (solvent-free) and liquid-assisted grinding, where a small amount of liquid is added to enhance reactant activity. mdpi.com The choice of method can influence the reaction's efficiency and outcome. mdpi.com

| Feature | Description | Reference |

| Principle | Use of mechanical energy (impact and attrition) to induce chemical reactions. | whiterose.ac.uk |

| Key Advantages | Environmentally friendly, cost-effective, short reaction times, solvent-free or solvent-minimal conditions, ease of handling. | whiterose.ac.ukmdpi.comnih.gov |

| Modes of Operation | Neat grinding (dry), liquid-assisted grinding, salt-assisted grinding. | mdpi.com |

| Applicability | Synthesis of MOFs, derivatization of carbonyl compounds, processing of nanocellulose. | whiterose.ac.ukmdpi.comnih.gov |

Metal-Free Radical Catalysis for Biphenyl Dimer Formation

A novel catalytic strategy that avoids the use of metals has been developed for the formation of biphenyl dimers through sp² C-H activation. rsc.org This approach is particularly relevant in the context of creating value-added products from renewable resources like lignin (B12514952), which is a natural source of aromatic compounds. rsc.org The practical application of lignin is often limited by its structural complexity, but chemical modifications can overcome these constraints. rsc.org

This metal-free method utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to mediate an inverse oxidative aldol (B89426) condensation, which is followed by radical coupling pathways to form the biphenyl linkage. rsc.org By employing this strategy, researchers have successfully synthesized and characterized novel structural motifs in dimers derived from lignin model compounds like eugenol (B1671780) and guaiacol. rsc.org The analysis of these model compounds provides valuable insights into the reactivity of lignin under mild, metal-free catalytic conditions. rsc.org

This approach is significant as it addresses the drawbacks of traditional C-C coupling methods for producing biphenyls, which often require severe reaction conditions, high energy consumption, and generate considerable environmental concerns. rsc.org The development of metal-free radical catalysis offers a more sustainable and efficient route for the synthesis of biphenyl dimers. rsc.org

| Method Aspect | Description |

| Catalysis Type | Metal-Free Radical Catalysis |

| Key Reagent | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| Mechanism | Inverse oxidative aldol condensation followed by radical coupling. |

| Application | Efficient synthesis of lignin-derived biphenyl dimers. |

| Advantages | Avoids heavy metals, proceeds under mild conditions, addresses environmental concerns of traditional methods. |

Structural, Stereochemical, and Conformational Analysis of 3 Chloro 3,4 Dimethyl 1,1 Biphenyl

Axial Chirality and Atropisomerism in Biphenyl (B1667301) Systems

Biphenyls, which consist of two phenyl rings connected by a single bond, can exhibit a form of stereoisomerism known as atropisomerism. cutm.ac.in This occurs when rotation around the central carbon-carbon single bond is hindered, leading to stereoisomers that can be isolated. cutm.ac.in This restricted rotation is typically caused by the steric hindrance of bulky groups located at the ortho positions (the positions adjacent to the bond linking the two rings). cutm.ac.inyoutube.com If the rotation is sufficiently restricted, the molecule can exist as a pair of non-superimposable mirror images, or enantiomers, which are referred to as atropisomers. youtube.com

In the case of 3'-Chloro-3,4-dimethyl-1,1'-biphenyl, the potential for stable atropisomers at room temperature is low. This is because there are no substituents in the ortho positions (2, 2', 6, and 6'). The chloro group is at the 3' position, and the methyl groups are at the 3 and 4 positions. Without the significant steric hindrance provided by ortho substituents, the energy barrier to rotation around the central C-C bond is generally not high enough to prevent rapid interconversion between conformational isomers at room temperature. libretexts.org While the substituents will influence the rotational barrier to some extent, they are not positioned to create the significant steric clash necessary for resolvable atropisomers. libretexts.orgacs.org

Conformational Mobility and Dihedral Angles in Substituted Biphenyls

The two phenyl rings in biphenyl are not coplanar in the gas phase or in solution. libretexts.org Steric hindrance between the ortho hydrogen atoms forces the rings to adopt a twisted conformation. libretexts.org The degree of this twist is described by the dihedral angle (or torsional angle), which is the angle between the planes of the two phenyl rings. For unsubstituted biphenyl, this angle is approximately 45°. libretexts.org

Substituents on the phenyl rings can significantly alter both the rotational energy barrier and the preferred dihedral angle. acs.org The size and electronic nature of the substituents play a crucial role. rsc.orgresearchgate.net Generally, bulky ortho substituents increase the rotational barrier and often lead to a larger dihedral angle, approaching 90°. acs.orgnih.gov

For this compound, the substituents are not in the ortho positions. Therefore, the primary steric interactions governing the dihedral angle are between the ortho hydrogens, similar to unsubstituted biphenyl. However, the presence of the chloro and methyl groups in the meta and para positions will have some influence. These groups will affect the electron distribution in the rings and may have minor steric interactions that slightly modify the potential energy surface of rotation. The rotational barrier would be expected to be relatively low, allowing for considerable conformational mobility at room temperature. researchgate.net

Below is a table showing the calculated rotational barriers and dihedral angles for biphenyl and some substituted derivatives to illustrate these effects.

| Compound | Substituent Positions | Calculated Rotational Barrier (kcal/mol) | Calculated Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| Biphenyl | Unsubstituted | ~2.0 | ~42 | acs.org |

| 2-Fluorobiphenyl | ortho | - | 49.2 | acs.org |

| 2,2'-Difluorobiphenyl | ortho, ortho' | 4.8 | ~60 | acs.org |

| 2,2'-Dichlorobiphenyl | ortho, ortho' | 17.6 | ~70 | acs.org |

| 2,2'-Dimethylbiphenyl | ortho, ortho' | - | ~70 | acs.org |

Influence of Substituent Pattern on Molecular Geometry

In this compound, the substituents are expected to have the following influences:

Methyl Groups (at C3 and C4): Methyl groups are electron-donating and have a certain steric bulk. The para-methyl group (at C4) will primarily exert an electronic effect, while the meta-methyl group (at C3) will have both electronic and minor steric influences on the adjacent C-H and C-C bonds.

Chloro Group (at C3'): The chlorine atom is electron-withdrawing due to its electronegativity but can also be a weak pi-donor due to its lone pairs. Its position at a meta position means its electronic influence will be primarily inductive. Sterically, it is larger than a hydrogen atom and will influence the local geometry of its phenyl ring.

These substitutions are not expected to cause significant distortions from the standard geometry of a benzene (B151609) ring. The C-C bond lengths within the rings will be close to the typical aromatic value (around 1.39 Å), with minor variations induced by the electronic effects of the substituents. The bond angles within the rings will also be close to 120°. The most significant geometrical parameter that is influenced is the dihedral angle between the two rings, as discussed in the previous section. The absence of bulky ortho groups means the molecule is likely to adopt a twisted, non-planar conformation similar to biphenyl itself, with a relatively low barrier to rotation around the central C1-C1' bond.

The table below summarizes the expected influence of the substituents on the molecular geometry of this compound.

| Structural Feature | Expected Influence of Substituents |

|---|---|

| Dihedral Angle | Likely to be similar to unsubstituted biphenyl (~45°), with minor deviations due to non-ortho substituent interactions. |

| Rotational Barrier | Expected to be low, allowing for rapid interconversion of conformers at room temperature. |

| Intra-ring Bond Lengths | Minor deviations from standard aromatic C-C bond lengths due to the electronic effects of the chloro and methyl groups. |

| Intra-ring Bond Angles | Small deviations from 120° around the substituted carbon atoms. |

| Planarity of Phenyl Rings | The individual phenyl rings are expected to remain largely planar. |

Advanced Spectroscopic and Analytical Characterization Methodologies for Substituted Biphenyls

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of substituted biphenyls, providing the necessary separation of individual congeners from intricate mixtures. The choice of technique is often dictated by the concentration levels of the analyte and the complexity of the sample matrix.

Gas Chromatography (GC) with Electron Capture Detection (ECD)

Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive technique for the analysis of halogenated organic compounds, including chlorinated biphenyls. chromatographyonline.comchromatographyonline.com The ECD operates by measuring the decrease in a constant electron current within the detector cell caused by the capture of electrons by electronegative analytes eluting from the GC column. chromatographyonline.com This makes it particularly well-suited for detecting trace amounts of compounds like 3'-Chloro-3,4-dimethyl-1,1'-biphenyl.

Table 1: Illustrative GC-ECD Retention Data for a Substituted Biphenyl (B1667301)

| Compound | Retention Time (min) |

| This compound | 15.23 |

Note: This data is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the searched literature.

Gas Chromatography-Mass Spectrometry (GC-MS and GC-HRMS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the definitive identification and quantification of substituted biphenyls. mdpi.comrevistadechimie.ro In GC-MS, the gas chromatograph separates the components of a mixture, which are then introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This mass spectrum serves as a "fingerprint" for the molecule, allowing for its unambiguous identification. rsc.org

For complex environmental samples, triple quadrupole GC-MS/MS offers enhanced selectivity by reducing chemical background interference. thermofisher.com High-resolution mass spectrometry (GC-HRMS) provides even greater specificity by measuring the mass of ions with very high accuracy. nih.govnih.gov This capability allows for the determination of the elemental composition of an ion, which is invaluable for distinguishing between compounds with the same nominal mass but different chemical formulas. GC-HRMS is particularly useful for the analysis of polychlorinated biphenyls (PCBs) in complex matrices, offering high sensitivity and minimizing interferences. nih.gov

Table 2: Representative Mass Spectral Data for a Chlorinated Dimethyl Biphenyl

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Ion Fragment |

| 216 | 100 | [M]+ (Molecular Ion) |

| 181 | 45 | [M-Cl]+ |

| 165 | 30 | [M-Cl-CH3]+ |

Note: This data is representative and intended to illustrate the type of information obtained from GC-MS analysis.

High Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) is a versatile technique that is particularly useful for the analysis of polar or thermally labile substituted biphenyls that are not amenable to GC analysis. researchgate.netamazonaws.compsu.edu In HPLC-MS/MS, the separation is performed in the liquid phase, and the eluent from the HPLC column is introduced into the mass spectrometer, typically through an electrospray ionization (ESI) source. psu.edu

The use of tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity. In MS/MS, a specific precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and allows for the accurate quantification of target analytes even in complex matrices. amazonaws.com

Table 3: Example HPLC-MS/MS Parameters for a Substituted Biphenyl Analysis

| Parameter | Value |

| HPLC Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 217.1 |

| Product Ion (m/z) | 181.1 |

| Collision Energy (eV) | 20 |

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

Advanced Separation Techniques for Isomer Differentiation (e.g., HPLC with PYE columns)

The separation of isomers of substituted biphenyls can be particularly challenging due to their similar physicochemical properties. Advanced separation techniques, such as high-performance liquid chromatography (HPLC) with specialized columns, are often required. Columns with pyrenylethyl (PYE) stationary phases, such as COSMOSIL PYE, have demonstrated excellent capabilities for separating aromatic isomers. nacalai.comnacalai.com

The separation mechanism of PYE columns is based on multiple interactions, including hydrophobic, charge transfer, and strong π-π interactions originating from the planar pyrene (B120774) ring structure of the stationary phase. nacalai.com These strong π-π interactions enhance the separation of compounds with aromatic systems, making PYE columns highly effective for differentiating positional isomers of substituted biphenyls that may co-elute on standard C18 columns. nacalai.com

Spectroscopic Techniques for Structural Elucidation

While chromatographic techniques are essential for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of unknown compounds or for confirming the structure of synthesized standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. epfl.chznaturforsch.com ¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons and provides information about the connectivity of atoms.

For complex molecules like this compound, two-dimensional NMR (2D-NMR) techniques, such as Correlation Spectroscopy (COSY), are invaluable. researchgate.netnih.gov A COSY spectrum reveals which protons are coupled to each other, helping to piece together the fragments of the molecule. This information is crucial for unambiguously assigning the positions of the substituents on the biphenyl core.

Table 4: Representative ¹H NMR Data for a Substituted Biphenyl in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.50 - 7.30 | m | 7H | Aromatic Protons |

| 2.35 | s | 3H | Methyl Protons |

| 2.32 | s | 3H | Methyl Protons |

Note: This data is based on general chemical shifts for similar structures, such as 3,3'-dimethyl-1,1'-biphenyl and 3-chloro-1,1'-biphenyl, and is for illustrative purposes. rsc.orgrsc.org The actual spectrum for this compound would require experimental determination.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups and structural features of molecules based on their absorption of infrared radiation. For substituted biphenyls like this compound, the IR spectrum provides a unique fingerprint, revealing characteristic vibrations of its constituent parts. Although a specific, publicly available spectrum for this compound is not readily found, its expected spectral features can be inferred from the analysis of biphenyl and similarly substituted compounds.

The vibrational modes of biphenyl itself are well-characterized, with 45 of its 60 vibrational modes being infrared active. Key absorption bands in substituted biphenyls can be categorized as follows:

Aromatic C-H Stretching: These vibrations typically occur in the 3100-3000 cm⁻¹ region. The precise positions of these peaks can be influenced by the substitution pattern on the benzene (B151609) rings.

Aliphatic C-H Stretching: The methyl (–CH₃) groups on the 3,4-dimethylphenyl ring will exhibit characteristic C-H stretching vibrations. These are generally found in the 2975-2850 cm⁻¹ range for both asymmetric and symmetric stretching modes.

C=C Ring Stretching: The aromatic rings show a series of characteristic absorptions between 1625 cm⁻¹ and 1400 cm⁻¹. These bands arise from the stretching and contraction of the carbon-carbon bonds within the phenyl rings.

C-H Bending (Out-of-Plane): The substitution pattern on the aromatic rings strongly influences the out-of-plane C-H bending vibrations, which appear in the 900-675 cm⁻¹ region. For the 3,4-dimethyl-substituted ring, a pattern indicative of 1,2,4-trisubstitution would be expected. The 3'-chloro-substituted ring would show a pattern characteristic of 1,3-disubstitution.

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a strong absorption band. In chlorobenzenes and related compounds, this C-Cl stretching frequency typically appears in the 1100-800 cm⁻¹ region, although it can sometimes be found at lower frequencies. The exact position is sensitive to the substitution pattern on the ring.

The table below summarizes the expected IR absorption ranges for the key functional groups present in this compound, based on data from analogous substituted aromatic compounds.

| Functional Group/Vibration | Expected Absorption Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of sp² C-H bonds in the phenyl rings. |

| Aliphatic C-H Stretch | 2975 - 2850 | Asymmetric and symmetric stretching of the methyl groups. |

| Aromatic C=C Stretch | 1625 - 1400 | A series of bands indicating the phenyl ring backbone. |

| C-H Out-of-Plane Bend | 900 - 675 | The specific pattern is indicative of the substitution on each ring. |

| C-Cl Stretch | 1100 - 800 | Strong absorption characteristic of the chloro-substituent. |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structures

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and, crucially for biphenyl derivatives, the torsional (or dihedral) angle between the two phenyl rings. mdpi.com While a specific crystal structure for this compound has not been detailed in publicly accessible literature, extensive studies on other substituted biphenyls provide a clear framework for understanding its likely solid-state conformation. iucr.orgtandfonline.com

The conformation of biphenyls is largely defined by the dihedral angle between the planes of the two aromatic rings. In the gaseous state, biphenyl has a twisted conformation with a dihedral angle of approximately 45°. tandfonline.com This twist is a compromise between two opposing effects: π-conjugation, which favors a planar structure, and steric hindrance between the ortho-hydrogens on adjacent rings, which favors a twisted structure. In the solid state, crystal packing forces can significantly influence this angle. tandfonline.com

SC-XRD analysis of a suitable single crystal of this compound would yield a set of crystallographic parameters, as exemplified by data from related structures.

The table below presents typical crystallographic data that would be obtained from an SC-XRD experiment on a substituted biphenyl compound. The values are hypothetical but representative of what would be expected for a compound of this type.

| Parameter | Description | Example Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | a = 6.2, b = 24.5, c = 11.3 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 103.7, γ = 90 |

| V (ų) | The volume of the unit cell. | 1675 |

| Z | The number of molecules in the unit cell. | 4 |

| Dihedral Angle (°) | The angle between the two phenyl rings. | 35 - 55 |

Rapid Screening and Field Analysis Methodologies (e.g., Immunoassay, Ion-Specific Analysis)

Rapid screening and field analysis methods are essential for the timely detection of environmental contaminants like chlorinated biphenyls. While laboratory-based techniques such as gas chromatography-mass spectrometry (GC-MS) are highly accurate, they are not suitable for rapid, on-site assessments. researchgate.net Field-screening techniques offer a faster, more cost-effective approach for preliminary analysis of soil, water, and other matrices. spiedigitallibrary.orgcdc.gov

Immunoassays represent a prominent class of rapid screening methods for polychlorinated biphenyls (PCBs) and related compounds. These tests utilize the high specificity of antibodies to detect a target molecule or a class of related molecules. researchgate.net An immunoassay for a compound like this compound would involve developing antibodies that can recognize and bind to its specific structure or to the general class of chlorinated biphenyls. The most common format is the enzyme-linked immunosorbent assay (ELISA), where the binding event is linked to a colorimetric or fluorescent signal, allowing for quantitative or semi-quantitative detection. researchgate.net These assays are known for their high throughput and sensitivity, often reaching detection limits in the parts-per-billion (ppb) range. cdc.gov

Ion-Specific Analysis methods can also be adapted for field screening of chlorinated compounds. One approach involves the chemical dechlorination of the biphenyls followed by the detection of the resulting chloride ions. clu-in.org Commercially available kits often use a reagent, such as metallic sodium, to strip the chlorine atoms from the aromatic rings. The concentration of the liberated chloride ions is then measured using colorimetric methods or an ion-selective electrode. This provides an estimate of the total organochlorine content, which can be correlated back to the concentration of the chlorinated biphenyls in the original sample. clu-in.org

Other field-screening techniques for PCBs and related compounds include room temperature phosphorescence (RTP) and fluorescence-based assays. cdc.govnih.gov RTP methods involve adsorbing the sample onto a solid substrate and measuring the phosphorescence emitted, which can be specific to certain classes of aromatic compounds. cdc.gov These methods are valued for their simplicity and ability to provide rapid results without extensive sample preparation. spiedigitallibrary.org

The table below compares key features of these rapid screening methodologies.

| Methodology | Principle | Typical Application | Advantages | Limitations |

| Immunoassay (ELISA) | Antibody-antigen specific binding. | Water, soil, biological samples. | High sensitivity and specificity, high throughput. researchgate.net | Cross-reactivity with similar compounds, potential for matrix interference. |

| Ion-Specific Analysis | Dechlorination and measurement of chloride ions. | Soil, transformer oils. | Simple, inexpensive, provides total organochlorine content. clu-in.org | Not specific to individual compounds, potential interference from inorganic chlorides. |

| Room Temperature Phosphorescence (RTP) | Measurement of phosphorescence from compounds on a solid substrate. | Environmental samples. | Rapid, simple sample preparation. cdc.gov | Requires specific instrumentation, potential for quenching or interference from other compounds. |

Applications in Advanced Organic Synthesis and Catalysis

Biphenyl (B1667301) Derivatives as Key Intermediates in Organic Synthesis

Biphenyl derivatives are crucial intermediates in the synthesis of a vast range of organic compounds. Their rigid, well-defined geometry makes them ideal building blocks for pharmaceuticals, agrochemicals, and liquid crystals. The functionalization of the biphenyl core is a common strategy to introduce active moieties and construct more complex molecular architectures.

The synthesis of substituted biphenyls often involves powerful cross-coupling reactions, such as the Suzuki-Miyaura or Ullmann reactions, which form the central C-C bond between the two aryl rings. For instance, the synthesis of 3-chloro-2-methyl-[1,1'-biphenyl] can be achieved by cross-coupling a 3-chloro-2-methylphenylmagnesium halide with a halogenobenzene in the presence of a nickel or palladium catalyst. google.com Similarly, various symmetrically substituted biphenyls are readily prepared through methods involving the coupling of aryl halides. orgsyn.org Once formed, these substituted biphenyls can undergo further transformations. For example, a chloromethylation reaction, catalyzed by metal triflates, can introduce a chloromethyl group onto the biphenyl structure, providing a handle for subsequent synthetic modifications. researchgate.net These functionalized intermediates are pivotal in building the complex scaffolds required for biologically active compounds and advanced materials.

Design and Synthesis of Axially Chiral Biphenyl Ligands and Catalysts

The development of highly efficient and practical chiral ligands and catalysts is a central theme in asymmetric synthesis. researchgate.netbohrium.com Axially chiral biaryls, a class to which appropriately substituted biphenyls belong, are at the core of many highly effective chiral ligands due to their stable, non-planar stereochemistry (atropisomerism). nih.govnih.gov

The design of these ligands is a meticulous process where the type and position of substituents on the biphenyl backbone are adjusted to fine-tune the steric and electronic properties of the resulting catalyst. researchgate.netresearchgate.net Variation of substituent groups at the 2,2', 3,3', 5,5', and 6,6'-positions can dramatically alter the catalytic reactivity and the enantioselectivity of the products in asymmetric reactions. researchgate.net

The synthesis of these specialized ligands often begins with a resolved, enantiomerically pure biphenyl core, such as (S)-6,6′-dimethoxybiphenyl-2,2′-dicarbaldehyde. nih.gov This starting material can undergo a series of transformations—including reductions, halogenations (e.g., with N-bromosuccinimide or N-chlorosuccinimide), and further cross-coupling reactions (e.g., Suzuki couplings)—to install a variety of functional groups at specific positions on the biphenyl rings, ultimately yielding a diverse library of chiral ligands. nih.gov These ligands, particularly phosphine (B1218219) derivatives (like BINAP) and diols (like BINOL), are foundational in creating catalysts for a multitude of asymmetric transformations. nih.gov

Evaluation of Biphenyl-based Catalysts in Asymmetric Synthesis

Once synthesized, biphenyl-based ligands and catalysts are rigorously evaluated in a range of model reactions to determine their effectiveness. The primary metrics for evaluation are catalytic activity (yield and reaction time) and enantioselectivity (measured as enantiomeric excess, or ee). researchgate.net

Common test reactions include:

Asymmetric additions of organozinc reagents (like diethylzinc) to aldehydes. chemrxiv.org

Palladium-catalyzed asymmetric cycloadditions . bohrium.comnih.gov

Asymmetric hydrogenations of olefins and ketones. nih.gov

Chiral phosphoric acid-catalyzed reactions , such as cyclizations. researchgate.netnih.gov

The performance of a catalyst is highly dependent on the specific substrate, solvent, and reaction conditions. Therefore, a new ligand is typically screened across various conditions to identify its optimal working parameters. For example, in the asymmetric addition of diethylzinc (B1219324) to benzaldehyde, various (S)-biphenyldiol ligands were tested, showing that small changes in the ligand structure (e.g., substituents at the 5,5' positions) and solvent can significantly impact the enantiomeric excess of the product alcohol. chemrxiv.org The data gathered from these evaluations helps to build a deeper understanding of the structure-activity relationship, guiding the design of future generations of even more effective catalysts. researchgate.net

| Catalyst/Ligand | Reaction Type | Substrate Example | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| (S)-L2 Biphenyldiol | Et2Zn addition | Benzaldehyde | 97 | 93 |

| (S)-L5 Biphenyldiol | Et2Zn addition | Benzaldehyde | 97 | 93 |

| (S)-BINOL | Et2Zn addition | Benzaldehyde | 95 | 86 |

| (S)-VAPOL | Asymmetric Petasis Reaction | Dibenzylamine + Ethyl Glyoxylate | 80 | 74 (87:13 er) |

| (S)-3,3′-Br2-BINOL | Asymmetric Petasis Reaction | Dibenzylamine + Ethyl Glyoxylate | 65 | 50 (3:1 er) |

This table presents representative data for biphenyl-based catalysts to illustrate the evaluation process. Data is sourced from references chemrxiv.org and nih.gov.

Metal-Mediated and Metal-Free Catalytic Strategies Utilizing Biphenyl Moieties

The biphenyl moiety is central to both metal-mediated and, increasingly, metal-free catalytic strategies.

Metal-Mediated Catalysis: Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for constructing C-C and C-heteroatom bonds, with the biphenyl scaffold often being the target product or a key component of the ligand. nptel.ac.in

Palladium: Palladium catalysis is ubiquitous in organic synthesis. libretexts.orgresearchgate.net Reactions like the Suzuki-Miyaura (using organoboron reagents), Stille (organotins), Negishi (organozinc), and Buchwald-Hartwig amination (forming C-N bonds) are fundamental for synthesizing complex biphenyls and related structures. libretexts.orgnih.govnobelprize.org The development of specialized dialkylbiaryl phosphine ligands has greatly expanded the scope of these reactions, allowing for the coupling of even unactivated and sterically hindered substrates. nih.gov

Nickel: Nickel catalysts are also effective for cross-coupling reactions and can be a more earth-abundant alternative to palladium. google.com

Other Metals: Iron, copper, ruthenium, and rhodium have also been used in biphenyl synthesis and functionalization, including in reactions like Ullmann coupling and asymmetric hydrogenations. nih.govrsc.org

Metal-Free Catalysis: In a push towards more sustainable and "green" chemistry, metal-free catalytic strategies are gaining prominence. mdpi.com

Organocatalysis: Chiral phosphoric acids derived from biphenyl diols (like BINOL) are powerful organocatalysts for a variety of asymmetric transformations, including cyclization reactions. nih.govchemrxiv.org These catalysts operate through hydrogen bonding and proton transfer, avoiding the use of transition metals.

Radical Catalysis: Novel metal-free strategies have been developed for coupling reactions. For example, DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) can mediate radical coupling pathways to form biphenyl structures under mild conditions. rsc.org Metal-free reductive coupling reactions have also been described for creating complex scaffolds based on the biphenyl core. researchgate.net

These diverse catalytic approaches underscore the versatility of the biphenyl unit. By serving as a stable and tunable platform, it enables chemists to forge complex molecular connections with high precision and efficiency, driving innovation across the chemical sciences.

Chemical Transformation Mechanisms of Chlorinated Biphenyls in Environmental Systems

Photochemical Degradation Pathways and Mechanisms

In the presence of sunlight, particularly ultraviolet (UV) radiation, chlorinated biphenyls can undergo photochemical degradation. This process is especially relevant for compounds present in the atmosphere or in the surface layers of aquatic environments.

The primary photochemical reaction for chlorinated biphenyls is photoreductive dechlorination , where the carbon-chlorine bond is broken, and the chlorine atom is replaced by a hydrogen atom from the surrounding medium (e.g., water or organic matter). For 3'-Chloro-3,4-dimethyl-1,1'-biphenyl, this would lead to the formation of 3,4-dimethyl-1,1'-biphenyl.

The presence of photosensitizers, such as humic substances in natural waters, can enhance the rate of photochemical degradation. These substances can absorb light energy and transfer it to the chlorinated biphenyl (B1667301) molecule, promoting its degradation.

Advanced Chemical Degradation Mechanisms

Several chemical treatment technologies have been developed for the remediation of sites contaminated with chlorinated biphenyls. These Advanced Oxidation Processes (AOPs) and reduction processes aim to rapidly degrade these persistent compounds.

Chlorination: While not a degradation process in itself, further chlorination can occur in certain industrial or treatment settings, leading to the formation of more highly chlorinated biphenyls.

Oxidation: AOPs, such as the use of Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst), generate highly reactive hydroxyl radicals that can non-selectively oxidize and break down the chlorinated biphenyl structure. Other oxidative methods include ozonation and persulfate oxidation. nih.gov

Metal Reduction: The use of zero-valent metals, particularly iron (ZVI), has been shown to be effective in the reductive dechlorination of chlorinated organic compounds. In this process, the metal acts as an electron donor, facilitating the removal of chlorine atoms. Nanoscale ZVI has a large surface area and high reactivity, making it a promising agent for in-situ remediation. nih.gov

Thermal Decomposition: High-temperature incineration is a common method for the destruction of bulk quantities of PCBs. However, incomplete combustion can lead to the formation of highly toxic byproducts such as polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs).

Photocatalytic Oxidation: This process involves the use of a semiconductor catalyst, such as titanium dioxide (TiO2), which, upon irradiation with UV light, generates electron-hole pairs. These can then react with water and oxygen to produce reactive oxygen species that degrade the chlorinated biphenyls.

Adsorption Mechanisms of Biphenyls onto Environmental Matrices

The transport and bioavailability of chlorinated biphenyls in the environment are heavily influenced by their tendency to adsorb to solid phases. Due to their low water solubility and high hydrophobicity, compounds like this compound will preferentially partition from water to organic matter in soils and sediments.

The primary mechanism of adsorption is hydrophobic partitioning , where the nonpolar chlorinated biphenyl molecule seeks to escape the polar aqueous environment and associate with the nonpolar organic carbon fraction of soil and sediment. The strength of this adsorption is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). Generally, the extent of adsorption increases with the degree of chlorination and the organic matter content of the solid phase. researchgate.net

Adsorption can also occur on the surfaces of clay minerals, although this is typically a less significant mechanism compared to partitioning into organic matter. The specific surface area of the adsorbent also plays a role in the adsorption capacity. mdpi.com In recent years, the adsorption of PCBs onto microplastics has been identified as a significant environmental process, potentially influencing their transport and bioavailability in aquatic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.